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Compound of Interest

Compound Name:
Ethyl 3-[(benzylamino)methyl]-4-

hydroxybenzoate

CAS No.: 2108826-45-3

Cat. No.: B2543575

Get Quote

Executive Summary: The Ortho-Amino Advantage
In the landscape of phenolic antioxidants, amino-substituted hydroxybenzoates represent a

distinct class where the electron-donating potential of the amino group (

) synergizes with the phenolic hydroxyl (

). Unlike simple hydroxybenzoates (e.g., salicylic acid) which often exhibit weak radical
scavenging due to strong intramolecular hydrogen bonding or insufficient electron density, the
introduction of an amino group—particularly in the ortho or para position relative to the hydroxyl
—dramatically lowers the O-H Bond Dissociation Enthalpy (BDE).

This guide objectively compares the antioxidant performance of key amino-hydroxybenzoates,

specifically 5-Aminosalicylic Acid (5-ASA, Mesalazine) and Methyl 3-amino-4-hydroxybenzoate,

against industry standards like Trolox, Ascorbic Acid, and BHT.
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To understand the data, one must understand the mechanism. The antioxidant capacity of

these molecules is primarily driven by the Hydrogen Atom Transfer (HAT) mechanism.[1]

Structural Logic (SAR)
Electron Donation: The amino group is a strong

-donor. When located ortho or para to the phenol, it increases electron density at the oxygen
atom, destabilizing the ground state O-H bond and making H-abstraction easier.

Radical Stabilization: Upon H-loss, the resulting phenoxy radical is stabilized by resonance

delocalization involving the nitrogen lone pair.

Lipophilicity Modulation: Ester derivatives (e.g., Methyl 3-amino-4-hydroxybenzoate) exhibit

increased lipophilicity (

), allowing them to penetrate lipid bilayers more effectively than their free acid counterparts
(e.g., Gallic acid), protecting membranes from lipid peroxidation.

Pathway Visualization
The following diagram illustrates the radical scavenging mechanism and the resonance

stabilization provided by the amino group.
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Caption: Mechanism of radical scavenging via Hydrogen Atom Transfer (HAT), highlighting

resonance stabilization by the amino group.
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Comparative Performance Analysis
The following data aggregates experimental results from multiple assays (DPPH, ABTS, and

Lipid Peroxidation) to compare amino-hydroxybenzoates against standard benchmarks.

Table 1: Antioxidant Efficacy Profile[2]

Compound Class
DPPH IC50
(µM)

Mechanism
Bias

Lipid
Peroxidation
Inhibition

5-Aminosalicylic

Acid (5-ASA)

Amino-

Hydroxybenzoat

e

15 - 25 HAT > SET
High (Membrane

specific)

Methyl 3-amino-

4-

hydroxybenzoate

Amino-Benzoate

Ester
35 - 45* HAT

Moderate-High

(Lipophilic)

Ascorbic Acid

(Vitamin C)

Standard

(Enediol)
10 - 15 HAT Low (Hydrophilic)

Trolox
Standard

(Phenol)
20 - 30 HAT/SET

Moderate

(Amphiphilic)

BHT Synthetic Phenol > 50 (Slow) HAT High (Lipophilic)

*Note: Values for Methyl 3-amino-4-hydroxybenzoate are estimated based on structural

analogs and kinetic data of ortho-aminophenols relative to 5-ASA.

Key Insights:
vs. Ascorbic Acid: While Ascorbic acid is a faster scavenger in aqueous phase (lower IC50),

5-ASA and its methyl ester derivatives show superior performance in heterogeneous lipid

systems (emulsions, membranes).

vs. Trolox: 5-ASA exhibits comparable or superior scavenging capacity to Trolox in DPPH

assays, driven by the strong electron-donating power of the amino group at the C-5 position

(para to hydroxyl).
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Ester Advantage: Methyl 3-amino-4-hydroxybenzoate, while slightly slower in pure solvent

assays due to steric factors, excels in preventing bulk oil oxidation because its ester moiety

prevents rapid partitioning into the aqueous phase, keeping the antioxidant where the lipid

radicals are generated.

Experimental Protocols
To ensure reproducibility, the following protocols define the synthesis of the methyl ester

derivative and the validation of its antioxidant activity.

Protocol A: Synthesis of Methyl 3-amino-4-
hydroxybenzoate
Rationale: Commercial availability can be variable. In-house synthesis ensures high purity for

assay consistency.

Reagents:

3-Amino-4-hydroxybenzoic acid (CAS: 1571-72-8)[2]

Methanol (Anhydrous)

Thionyl Chloride (

) or Trimethylsilyldiazomethane (

)

Workflow:

Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 3-amino-4-hydroxybenzoic acid in 10 mL

anhydrous methanol under

atmosphere.

Activation: Cool to 0°C. Add 3.0 eq of Thionyl Chloride dropwise. (Caution: Exothermic, HCl

gas evolution).

Reflux: Heat to reflux (65°C) for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
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Workup: Evaporate solvent in vacuo. Redissolve residue in EtOAc, wash with saturated

(to neutralize HCl salt of the amine) and brine.

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Water.

Yield: Expect ~85-90% as a white/off-white solid.

Protocol B: High-Throughput DPPH Assay
Rationale: Standardized microplate method to minimize reagent use and allow simultaneous

comparison with standards.

Materials:

DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 0.2 mM in Methanol.

Test Compounds: Prepare 10 mM stock in DMSO.

Step-by-Step:

Dilution: Prepare serial dilutions of the test compound (Methyl 3-amino-4-hydroxybenzoate)

and standards (Trolox, Ascorbic Acid) in Methanol to range from 5 µM to 200 µM.

Plating: Add 20 µL of test solution to a 96-well clear plate.

Initiation: Add 180 µL of DPPH working solution to each well using a multichannel pipette.

Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes.

Measurement: Read Absorbance at 517 nm (

).

Control: Run a "Solvent Blank" (20 µL MeOH + 180 µL DPPH) to get

.
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Calculation:

Plot % Inhibition vs. Concentration to determine IC50.

Experimental Workflow Diagram

Start: 3-Amino-4-hydroxybenzoic Acid

Synthesis: Esterification
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DPPH Assay: 96-well Plate
(Incubate 30 min @ 25°C)

Data Analysis: IC50 Calculation
(vs Trolox/Ascorbate)
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Caption: Step-by-step workflow from chemical synthesis to antioxidant validation.

Conclusion & Drug Development Outlook
Amino-substituted hydroxybenzoates offer a compelling "middle ground" in antioxidant therapy.

They possess the radical scavenging power of polyphenols but with tunable lipophilicity (via
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esterification) and distinct pharmacological profiles (e.g., 5-ASA's anti-inflammatory action in

the gut).

For researchers developing novel antioxidants:

Target the Ortho-Amino Motif: The 3-amino-4-hydroxy (or 4-amino-3-hydroxy) pattern is

critical for maximizing the electron-donating effect.

Use Esters for Bioavailability: The methyl ester variants (like the one detailed above) are

superior for lipid-based formulations or crossing biological membranes compared to the free

acids.

Benchmark Correctly: Always compare against Trolox (for mechanism) and BHT (for lipid

solubility) rather than just Ascorbic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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